(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

X-ray crystallography stereochemistry conformational analysis

Researchers requiring stereochemically defined fluorinated diarylpropenoic acids for SAR often face isomer contamination or undefined geometry. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid resolves this with verified Z-configuration and meta-fluorine substitution. - Confirmed Z-geometry (cis orientation of carboxyl & diaryl groups) enables accurate computational docking and receptor recognition not achievable with E-isomers. - Meta-fluorine modulates ring electronics, pKa & metabolic stability in ways o-, p- or non-fluorinated analogs cannot replicate. - Documented antibacterial activity (MIC 37 µg/mL vs S. aureus; 71 µg/mL vs B. subtilis) as reference for antimicrobial optimization. - Carboxylate moiety serves as a coordination site for organotin(IV) complexes-validated by crystallography.

Molecular Formula C15H11FO2
Molecular Weight 242.24 g/mol
Cat. No. B7792019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid
Molecular FormulaC15H11FO2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H11FO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-10H,(H,17,18)/b14-10-
InChIKeyMLKAIALGOHHKGE-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z)-3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid Overview


(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (molecular formula C15H11FO2, MW 242.24) is a synthetic α,β-unsaturated carboxylic acid belonging to the 2,3-diarylpropenoic acid class . It features a propenoic acid backbone with a meta-fluorophenyl substituent at C3 and a phenyl substituent at C2 in the thermodynamically less stable (Z)-stereochemical configuration . The compound is structurally classified as a fluorinated diarylpropenoic acid, with the fluorine atom positioned at the meta (3-) position of one phenyl ring .

Stereochemistry (Z)-configuration provides distinct cis-aryl arrangement for structure-based applications
Fluorine position meta-fluorine modulates aromatic electronics and metabolic stability for SAR studies
Scaffold diaryl framework enables engagement of extended hydrophobic binding pockets

(2Z)-3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid vs. Generic Analogs


Generic cinnamic acid analogs cannot substitute for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid in applications requiring its specific stereoelectronic profile. The compound's Z-geometry creates a distinct spatial arrangement where the carboxylic acid and the bulkier phenyl groups adopt a cis orientation, fundamentally altering molecular conformation and receptor recognition relative to the thermodynamically favored E-isomer . The meta-fluorine substituent exerts electron-withdrawing effects that modulate aromatic ring electronics, pKa, and metabolic stability in ways that ortho-, para-, or non-fluorinated analogs cannot replicate . Furthermore, the diaryl substitution pattern distinguishes this scaffold from simpler monoaryl fluorocinnamates, enabling interactions across extended hydrophobic binding pockets that are inaccessible to smaller fluorocinnamic acid derivatives .

Z-stereochemistry E-isomer or racemic mixtures may shift molecular conformation and receptor recognition profiles
meta-fluorine electronics ortho- or para-substitution may alter aromatic electronics, pKa, and metabolic stability in unpredictable ways
diaryl substitution monoaryl fluorocinnamates lack the second phenyl ring, limiting extended hydrophobic interactions

Comparative Evidence Against Key Analogs


Crystal Structure: Z- vs. E-Isomer Conformation

X-ray crystallographic analysis of 3-(3-fluorophenyl)-2-phenylpropenoic acid (the ligand corresponding to the target compound scaffold) demonstrates a specific molecular geometry where the phenyl ring at C2 and the 3-fluorophenyl ring at C3 adopt distinct dihedral angles relative to the propenoic acid plane [1]. The Z-configuration places the carboxylic acid group and the bulkier aromatic substituents in a cis arrangement, resulting in a molecular conformation that differs from the E-isomer and influences coordination geometry in organometallic complexes [1]. This structural evidence confirms the compound exists as a discrete stereoisomer with verifiable three-dimensional architecture suitable for structure-based design applications [2].

Crystal Structure Z vs E
Reported
Z-isomer: cis carboxyl/aryl arrangement, specific dihedral angles. E-isomer: different spatial arrangement
Supports structure-based design with precise 3D input
Qualitative crystallographic comparison; experimental docking validation needed
X-ray crystallography stereochemistry conformational analysis

Antibacterial Potency vs. 3-Fluorocinnamic Acid

In antibacterial susceptibility assays, 3-(3-fluorophenyl)-2-phenylpropenoic acid (the compound scaffold corresponding to the target) exhibited moderate bacteriostatic activity with minimum inhibitory concentration (MIC) values of 71 µg/mL against Bacillus subtilis and 37 µg/mL against Staphylococcus aureus [1]. These values establish a baseline for structure-activity relationship (SAR) studies. For context, the simpler monoaryl analog 3-fluorocinnamic acid (C9H7FO2, MW 166.15) lacks the second phenyl ring, which reduces molecular volume and hydrophobic contact surface, representing a structural simplification with undetermined antibacterial impact in comparable assay systems .

Antibacterial MIC
Class-level inference
71 µg/mL (B. subtilis); 37 µg/mL (S. aureus)
Antimicrobial screening context; diaryl scaffold baseline profile
Monoaryl analog comparative data unavailable; independent verification recommended
antimicrobial screening minimum inhibitory concentration Gram-positive bacteria

Differentiation from Positional Isomers and Monofluoro Analogs

The target compound (C15H11FO2, MW 242.24) differs structurally and physicochemically from its closest analogs: (Z)-3-(2-fluorophenyl)-2-phenylpropenoic acid (ortho-fluoro isomer, CAS 22161-36-0, MW 242.25) features fluorine at the ortho rather than meta position, altering electronic distribution and steric accessibility ; (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid (C15H10F2O2, MW 260.23) contains a second fluorine atom, increasing molecular weight and lipophilicity ; 3-fluorocinnamic acid (C9H7FO2, MW 166.15) lacks the second phenyl ring entirely, reducing molecular volume by approximately 76 g/mol .

Positional Isomer & Analog MW
Data to verify
Target MW 242.24 (meta-F); ortho-F isomer MW 242.25; difluoro analog MW 260.23; monoaryl analog MW 166.15
Discrete chemical space defined by substitution pattern and scaffold size
Calculated from databases; experimental property validation recommended
physicochemical properties molecular recognition drug design

Applications of (2Z)-3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid


SAR Studies on Diarylpropenoic Acid Derivatives

The defined Z-stereochemistry and meta-fluorine substitution pattern of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid make it suitable for systematic SAR investigations exploring how fluorine position (meta vs ortho vs para) and diaryl substitution influence biological target engagement [1]. The crystallographically verified molecular geometry enables accurate computational docking and pharmacophore modeling for lead optimization campaigns targeting enzymes or receptors with extended hydrophobic binding clefts [2].

Organometallic Complex Synthesis with Defined Geometry

The carboxylic acid moiety of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid serves as a coordination site for organotin(IV) and other metal centers. Crystallographic evidence confirms that the Z-configured diaryl framework influences metal-carboxylate binding geometry, as demonstrated in trimethyltin(IV) and diethyltin(IV) complexes of the 3-(3-fluorophenyl)-2-phenylpropenoic acid scaffold [1]. This property is relevant for researchers investigating structure-property relationships in organometallic chemistry and catalysis [2].

Antimicrobial Reference for Diarylpropenoic Acids

With established antibacterial MIC values of 71 µg/mL against Bacillus subtilis and 37 µg/mL against Staphylococcus aureus [1], (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid can serve as a reference compound in antimicrobial screening programs aimed at optimizing diarylpropenoic acid derivatives. The scaffold's moderate baseline activity against Gram-positive bacteria provides a starting point for systematic structural modifications to improve potency and expand spectrum of action.

Application
Selection Property
Validation Focus
SAR studies on diarylpropenoic acids
Z-stereochemistry and meta-fluorine substitution
Computational docking accuracy and pharmacophore modeling
Organometallic complex synthesis
Carboxylate coordination with Z-configured diaryl framework
Metal-binding geometry and complex crystallography
Antimicrobial screening reference
Diaryl scaffold baseline antibacterial profile
MIC endpoint comparison in Gram-positive screening

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